3-Amino-5-nitrobenzenesulfonamide
Overview
Description
3-Amino-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has an average mass of 217.202 Da and a mono-isotopic mass of 217.015732 Da .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to 3-Amino-5-nitrobenzenesulfonamide, has been described in various studies . One method involves the use of copper-catalyzed asymmetric alkene aziridination . Another approach involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of 3-Amino-5-nitrobenzenesulfonamide consists of a benzene ring substituted with an amino group, a nitro group, and a sulfonamide group .Scientific Research Applications
Chemical Transformations and Synthesis
3-Amino-5-nitrobenzenesulfonamide and related compounds have been extensively studied for their roles in chemical transformations. For example, they are used in the Mitsunobu glycosylation process, a key reaction in the synthesis of Amadori rearrangement products (Turner et al., 1999). This method has been leveraged for creating novel amino acid-carbohydrate hybrids, demonstrating the compound's versatility in organic synthesis (Turner et al., 2001). Additionally, nitrobenzenesulfonamides are crucial for preparing secondary amines and protecting amines, as they readily undergo alkylation and subsequent smooth deprotection (Fukuyama et al., 1995).
Applications in Solid-Phase Synthesis
In the realm of solid-phase synthesis, these compounds are pivotal. Polymer-supported benzenesulfonamides, derived from nitrobenzenesulfonamides, facilitate the creation of diverse chemical scaffolds, useful in various chemical transformations (Fülöpová & Soural, 2015). This technique allows for the efficient production of complex molecules, showcasing the compound's utility in advanced synthesis strategies.
Pharmaceutical and Biological Research
In pharmaceutical research, nitrobenzenesulfonamides have shown potential in inhibiting bacterial biofilms and demonstrating cytotoxicity against certain bacterial strains, providing a new avenue for antibacterial therapy (Abbasi et al., 2020). Moreover, their use in the synthesis of novel hybrids, like benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, has been explored for their antituberculosis activity, highlighting their potential in developing new treatments for tuberculosis (Murthy et al., 2021).
Analytical Applications
Furthermore, compounds like 3-amino-5-nitrobenzenesulfonamide have been instrumental in analytical chemistry. For instance, they have been used in developing methods for determining substances in biological fluids, like blood and urine (Marshall et al., 1937), demonstrating their importance in diagnostic and clinical research.
properties
IUPAC Name |
3-amino-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBELRONIIKUZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731447 | |
Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitrobenzenesulfonamide | |
CAS RN |
1044271-92-2 | |
Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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